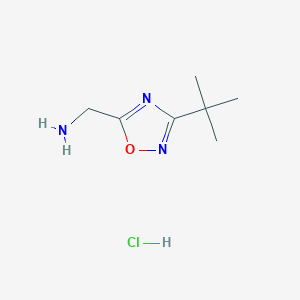

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride

Vue d'ensemble

Description

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C7H13N3O•HCl and a molecular weight of 191.66 g/mol . This compound is part of the oxadiazole family, which is known for its unique bioisosteric properties and wide spectrum of biological activities

Méthodes De Préparation

Analyse Des Réactions Chimiques

Substitution Reactions

The methylamine group and oxadiazole ring participate in nucleophilic substitution reactions. For example:

-

Amide Formation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C to form N-acylated derivatives .

-

Alkylation : The amine group undergoes alkylation with alkyl halides (e.g., methyl iodide) in DMF using KCO as a base at 80°C .

Table 1: Substitution Reactions and Yields

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM, 0–25°C, 2 h | N-Acetyl derivative | 78 | |

| Alkylation | Methyl iodide | DMF, KCO, 80°C | N-Methylated oxadiazole | 65 |

Oxidation and Reduction

The oxadiazole ring and tertiary C–H bonds in the tert-butyl group are susceptible to redox transformations:

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in DCM oxidizes the oxadiazole ring, forming an N-oxide derivative .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the oxadiazole ring to a diamine structure under 50 psi pressure .

Table 2: Redox Reactions

| Reaction | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | mCPBA | DCM, 25°C, 16 h | Oxadiazole N-oxide | |

| Reduction | H, Pd/C | EtOH, 50 psi, 6 h | Diamine derivative |

Acid/Base-Mediated Transformations

The hydrochloride salt dissociates in aqueous or alcoholic solutions, enabling pH-dependent reactivity:

-

Deprotonation : Triethylamine in acetonitrile deprotonates the amine, forming a free base that reacts with electrophiles .

-

Ring Opening : Strong acids (e.g., HNO) at 60°C cleave the oxadiazole ring, yielding nitrile and hydroxylamine byproducts .

Cycloaddition and Ring Modification

The electron-deficient oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles under microwave irradiation (125°C, 150 W) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HCl and forming tert-butyl isocyanate as a primary degradation product .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its oxadiazole structure is known for biological activity, particularly in:

- Antimicrobial Activity : Research indicates that oxadiazoles exhibit significant antimicrobial properties. The presence of the tert-butyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and exert antimicrobial effects .

- Anticancer Properties : Preliminary studies suggest that derivatives of oxadiazoles can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis .

Biochemical Research

In biochemistry, this compound is utilized for:

- Proteomics : The compound serves as a biochemical tool in proteomics research to study protein interactions and modifications. Its ability to selectively bind to certain biomolecules makes it valuable in understanding complex biological systems .

Material Science

The unique chemical structure of this compound allows it to be used in:

- Polymer Chemistry : It can act as a building block for synthesizing novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride can be compared with other oxadiazole derivatives such as:

Oxolamine: A cough suppressant.

Prenoxdiazine: Another cough suppressant.

Butalamine: A vasodilator.

Fasiplon: A nonbenzodiazepine anxiolytic drug.

Pleconaril: An antiviral drug.

Ataluren: Used for treating Duchenne muscular dystrophy.

Proxazole: Used for functional gastrointestinal disorders.

Activité Biologique

(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄ClN₃O

- Molecular Weight : 191.66 g/mol

- CAS Number : 944901-66-0

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antibacterial properties. The compound is part of a broader class of oxadiazole derivatives known for their diverse pharmacological activities.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial effects against various pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.

The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that the compound may interact with penicillin-binding proteins (PBPs), similar to other oxadiazole derivatives that have shown efficacy against Gram-negative bacteria .

Study 1: Antibacterial Efficacy

A study conducted on various oxadiazole derivatives, including this compound, demonstrated notable activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Reference Compound A | 8 | 4 |

| Reference Compound B | 64 | 32 |

This table indicates that while the compound shows antibacterial activity, it is less potent than some reference compounds .

Study 2: Pharmacokinetics and Toxicity

In another investigation focusing on the pharmacokinetic profile of oxadiazole derivatives, this compound was evaluated for its absorption and distribution in vivo. The study concluded that the compound exhibited favorable pharmacokinetic properties with low cytotoxicity up to concentrations of 100 µM .

Propriétés

IUPAC Name |

(3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.ClH/c1-7(2,3)6-9-5(4-8)11-10-6;/h4,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGZQFPLGHIYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185081-01-9 | |

| Record name | (3-tert-butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.